![molecular formula C6H4BrN3O B13656324 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains a bromine atom attached to a pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be achieved through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) or phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of continuous-flow synthesis, which have been applied to similar compounds, could be adapted for large-scale production. This method involves sequential flow operations and integration of workup procedures to maximize efficiency and safety .
化学反应分析
Types of Reactions
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide (NaOMe), phosphorus oxychloride (POCl3), and other nucleophiles . Reaction conditions often involve high temperatures and prolonged reaction times to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly as an inhibitor of enzymes and receptors involved in various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism of action of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one include:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar core structure but differs in the position of the bromine atom and the presence of an amine group.
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: These compounds share the pyrrolo[1,2,4]triazine core but may have different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space in drug discovery and material science .
属性
分子式 |
C6H4BrN3O |
|---|---|
分子量 |
214.02 g/mol |
IUPAC 名称 |
7-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-2-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) |
InChI 键 |
YEQFUPZSZKOAPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NNC(=O)N2C=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


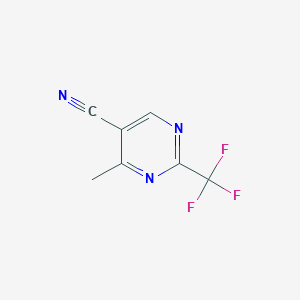
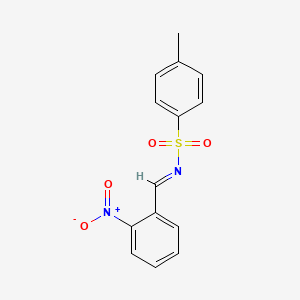
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
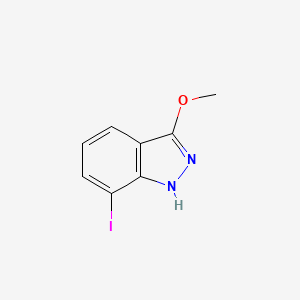
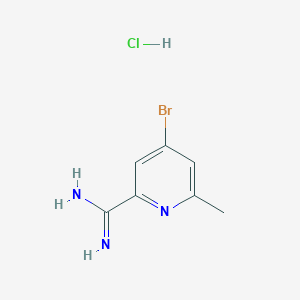
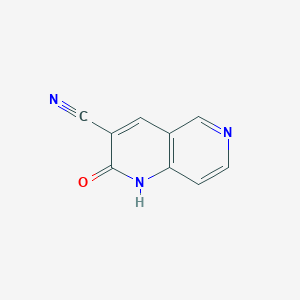
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
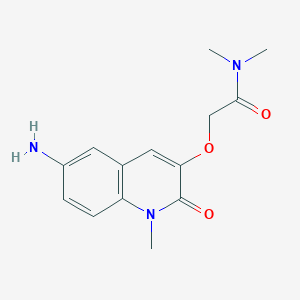
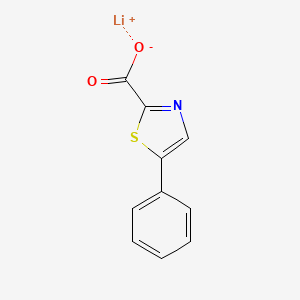

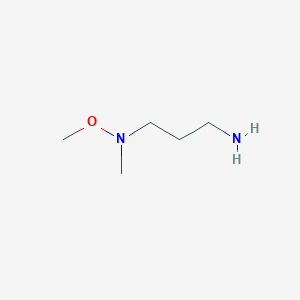
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
